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molecular formula C14H12O2 B355533 Benzoic acid, 3-methylphenyl ester CAS No. 614-32-4

Benzoic acid, 3-methylphenyl ester

Cat. No. B355533
M. Wt: 212.24g/mol
InChI Key: XYKFCIJKMCQULO-UHFFFAOYSA-N
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Patent
US05041169

Procedure details

Metacresyl benzoate was prepared by vigorously shaking a mixture of metacresol (1 equivalent, 5 grams) and benzoyl chloride (1.2 equivalents, 7.1 grams) in a 10% aqueous solution of sodium hydroxide (100 ml) in a stoppered flask for 15 minutes. The white crystalline solid thus formed was removed by filtration, washed with water and dried to yield metacresyl benzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[OH-].[Na+]>[C:9]([O:7][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:8])[CH:1]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by vigorously shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Metacresyl benzoate was prepared
CUSTOM
Type
CUSTOM
Details
The white crystalline solid thus formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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